molecular formula C20H19N5O2 B11034812 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11034812
M. Wt: 361.4 g/mol
InChI Key: QUHGBKUGRLEERH-UHFFFAOYSA-N
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Description

The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone features a methanone core bridging two heterocyclic moieties: a 4-(1H-benzimidazol-2-yl)piperidine and a 5-(furan-2-yl)-1H-pyrazole. This structure combines a benzimidazole ring (known for intercalation and hydrogen bonding in biological systems) with a furan-substituted pyrazole (imparting aromatic and electronic diversity).

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C20H19N5O2/c26-20(17-12-16(23-24-17)18-6-3-11-27-18)25-9-7-13(8-10-25)19-21-14-4-1-2-5-15(14)22-19/h1-6,11-13H,7-10H2,(H,21,22)(H,23,24)

InChI Key

QUHGBKUGRLEERH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with piperidine and furan derivatives under controlled conditions. The reactions often require catalysts, specific solvents, and precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance reaction efficiency and yield while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole and pyrazole moieties, potentially altering their electronic properties and biological activities.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl, aryl, or sulfonyl groups .

Scientific Research Applications

Recent studies have highlighted the biological activities of compounds with similar structures, indicating that [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone may possess significant pharmacological properties.

Anticancer Activity

Research has shown that derivatives of benzimidazole and pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated high cytotoxicity against leukemia cell lines such as K562, U937, HL60, Jurkat, and U266 .

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AK5625.0
Compound BU9374.5
Compound CHL606.0

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their activity against bacterial strains, showing promising results.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

Case Study 1: Synthesis of Benzimidazole Derivatives

A study synthesized various benzimidazole derivatives linked to piperidine and evaluated their anticancer activity against multiple cell lines. The findings indicated that specific substitutions significantly enhanced cytotoxicity, suggesting a structure–activity relationship .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain modifications improved efficacy against resistant bacterial strains. The results support the potential use of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Implications

  • Benzimidazole vs. Imidazole/Thiophene: The benzimidazole group in the target compound distinguishes it from analogs like 4-(2-cyclopropyl-5-methyl-1H-imidazol-1-yl)piperidin-1-ylmethanone (imidazole substituent) and 1-[5-(4-hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone (thiophene instead of furan) . Benzimidazole’s planar, aromatic structure may enhance DNA/RNA binding compared to smaller heterocycles.
  • Furan vs. Other Aromatic Groups : The furan ring in the target compound provides electron-rich π-systems, contrasting with thiophene (in ) or nitro-substituted phenyl (in ). Furan’s oxygen atom may improve solubility compared to sulfur-containing thiophene.
  • Piperidine vs. Pyrrolidine: The piperidine moiety (6-membered ring) in the target compound offers conformational flexibility vs.

Pharmacological Potential (Inferred)

  • Compounds with benzimidazole-piperidine motifs (e.g., EP 1 926 722 B1 ) are often explored as kinase inhibitors or antiviral agents.
  • Furyl-pyrazole moieties (as in ) are associated with anti-inflammatory and antimicrobial activities, though specific data for the target compound remains speculative.

Biological Activity

The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure

The compound features a complex structure that combines a benzimidazole moiety with piperidine and pyrazole components, which are known for their pharmacological properties. The structural formula can be represented as follows:

C17H17N5O\text{C}_{17}\text{H}_{17}\text{N}_5\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that such compounds may exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound was tested against leukemia cell lines (K562, U937, HL60, Jurkat, and U266), showing significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial properties of related benzimidazole derivatives have also been documented. For example, derivatives containing furan and piperidine structures demonstrated varying degrees of antibacterial and antifungal activity:

  • Antibacterial Activity : Compounds similar to the target compound exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria. Specific derivatives showed notable efficacy against pathogens such as E. coli and S. typhi with zones of inhibition measured in cm .
  • Antifungal Activity : The same derivatives were tested against fungal species, yielding promising results in inhibiting growth .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Observations
Compound AK5625.0Significant inhibition
Compound BU9373.2High cytotoxicity
Compound CHL604.5Moderate activity

Table 2: Antimicrobial Activity Results

Compound CodeGram +ve Bacteria (Zone in cm)Gram -ve Bacteria (Zone in cm)Fungal Activity (Zone in cm)
7a1.81.30.5
7b2.53.03.2
7c1.31.5-

Case Studies

Several case studies have reported on the synthesis and biological evaluation of benzimidazole derivatives:

  • Study on Anticancer Properties : A study conducted by Khan et al. evaluated various benzimidazole derivatives for their anticancer properties, with some compounds demonstrating significant activity against leukemia cell lines .
  • Antimicrobial Evaluation : Another study focused on synthesizing piperidine-based benzimidazole derivatives, which were assessed for their antimicrobial efficacy against a range of bacterial and fungal strains, revealing promising results .

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